molecular formula C9H11NO4 B13922109 2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid

2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid

Cat. No.: B13922109
M. Wt: 197.19 g/mol
InChI Key: JRBXPUUAYKCCLQ-UHFFFAOYSA-N
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Description

2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a hydroxyl group, and a hydroxymethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-(hydroxymethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the aldehyde group reacting with the amino group of glycine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts to enhance reaction rates and yields. These methods ensure the consistent production of high-purity this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-[4-hydroxyphenyl]acetic acid
  • 2-amino-2-[3,4-dihydroxyphenyl]acetic acid
  • 2-amino-2-[3-hydroxyphenyl]acetic acid

Uniqueness

2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups on the phenyl ring

Properties

IUPAC Name

2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBXPUUAYKCCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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